4-bromo-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
4-bromo-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a 1,3,4-oxadiazole derivative characterized by a bromine substituent on the benzamide ring and a 2-methoxyphenyl group attached to the oxadiazole core.
Properties
IUPAC Name |
4-bromo-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O3/c1-22-13-5-3-2-4-12(13)15-19-20-16(23-15)18-14(21)10-6-8-11(17)9-7-10/h2-9H,1H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRRHYMTFVPCTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling Reaction: The final step involves coupling the brominated oxadiazole with a methoxyphenyl group using coupling reagents like carbodiimides (e.g., EDCI) or through Suzuki-Miyaura cross-coupling reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules
Common Reagents and Conditions
Bromination: Bromine, N-bromosuccinimide (NBS)
Coupling Reagents: EDCI, palladium catalysts for Suzuki-Miyaura coupling
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
4-bromo-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-bromo-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 4-bromo-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide and related 1,3,4-oxadiazole derivatives:
Key Structural and Functional Insights:
Bromine vs. Chlorine: Bromine’s larger atomic radius and stronger electron-withdrawing effects may enhance lipophilicity and target interaction compared to chlorine .
Thiophene (Compound 26) vs. Benzene: Thiophene’s electron-rich nature improves solubility and binding in hydrophobic pockets .
Biological Activity Trends: Sulfamoyl-containing derivatives (LMM5, LMM11) show pronounced antifungal activity, suggesting this group is critical for thioredoxin reductase inhibition . Brominated analogs (Target, Compound 26) are associated with cytotoxicity, likely due to enhanced membrane permeability and reactive intermediate formation .
Biological Activity
4-bromo-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. The structural features of this compound suggest a promising profile for therapeutic applications, especially as an inhibitor of specific biological pathways involved in cancer cell proliferation.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes a bromine atom and an oxadiazole ring, which are known to enhance biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 306.16 g/mol |
| SMILES | COC1=CC(=C(C=C1)Br)C2=NN=C(O2)CCC(=O)O |
| InChI | InChI=1S/C13H12BrN3O2/c1-2-4-10(5-3-1)12-15-16-13(17-12)11-6-8-14-9-7-11/h1-5,11,14H,6-9H2 |
Research indicates that compounds with similar structures often act by inhibiting key signaling pathways in cancer cells. For instance, derivatives of benzamide have been shown to inhibit fibroblast growth factor receptor (FGFR) signaling, which is crucial in various cancers. The specific mechanism for this compound may involve:
- Inhibition of FGFR : Similar compounds have demonstrated the ability to bind FGFR and inhibit its phosphorylation.
- Induction of Apoptosis : Evidence suggests that such compounds can induce programmed cell death in cancer cells.
- Cell Cycle Arrest : Some studies report that these compounds can cause cell cycle arrest at the G2 phase.
Anticancer Activity
A study focusing on benzamide derivatives found that compounds similar to this compound exhibited significant inhibition against non-small cell lung cancer (NSCLC) cell lines. The IC50 values for these compounds ranged from 1.25 µM to 2.31 µM across different cell lines, indicating potent anticancer activity.
| Cell Line | IC50 (µM) |
|---|---|
| NCI-H520 | 1.36 |
| NCI-H1581 | 1.25 |
| NCI-H226 | 2.31 |
| NCI-H460 | 2.14 |
| NCI-H1703 | 1.85 |
Mechanistic Insights
The compound’s mechanism was further elucidated through molecular docking studies which indicated that it binds to FGFR forming multiple hydrogen bonds. This interaction is critical for inhibiting the downstream signaling pathways that promote tumor growth.
Case Studies
Several case studies have highlighted the effectiveness of benzamide derivatives in clinical settings:
-
Study on FGFR Inhibition : A series of experiments demonstrated that a derivative similar to our compound significantly inhibited cell proliferation in FGFR-amplified NSCLC cells.
"The compound induced cellular apoptosis and inhibited the phosphorylation of key signaling proteins in a dose-dependent manner" .
- In Vivo Studies : Animal models treated with similar benzamide derivatives showed reduced tumor sizes and improved survival rates compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
